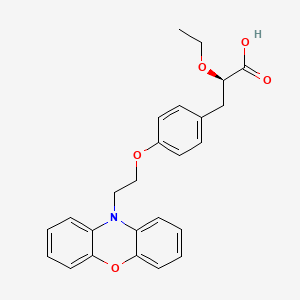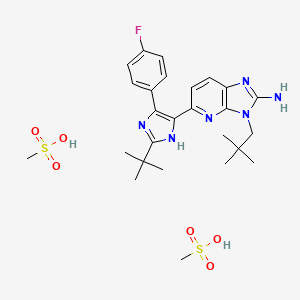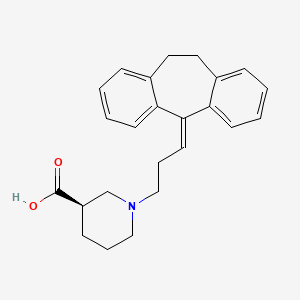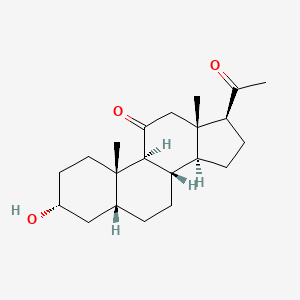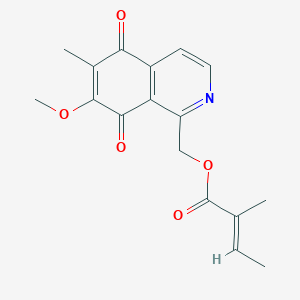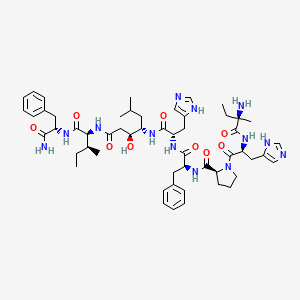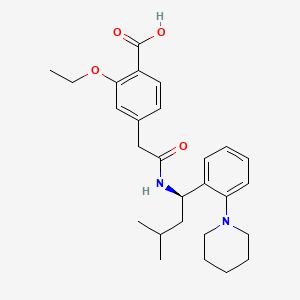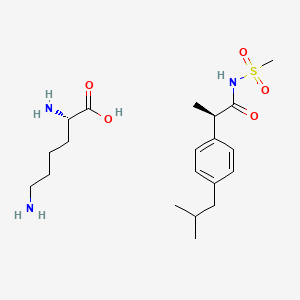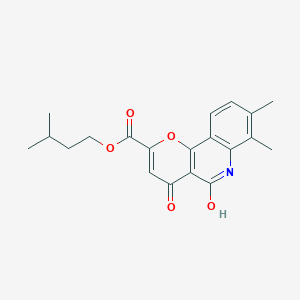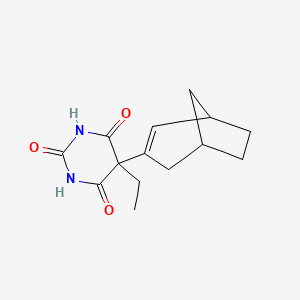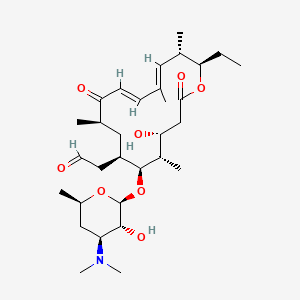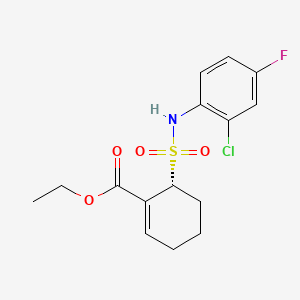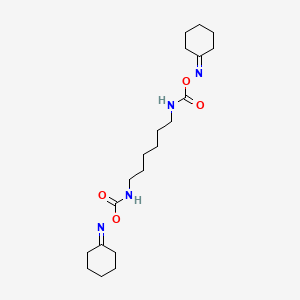
Rhc 80267
描述
二酰基甘油脂肪酶是一种负责从二酰基甘油生成内源性大麻素 2-花生四烯酰甘油的酶 。该化合物在科学研究的各个领域具有重大意义,特别是在脂质信号通路的研究中。
科学研究应用
RHC 80267 在科学研究中具有广泛的应用:
作用机制
RHC 80267 通过选择性抑制二酰基甘油脂肪酶来发挥作用,从而阻止二酰基甘油转化为 2-花生四烯酰甘油 。这种抑制影响了依赖于二酰基甘油及其代谢物的各种信号通路。 此外,this compound 抑制胆碱酯酶活性,增强乙酰胆碱引起的松弛 。 它还抑制环氧合酶和磷脂酰胆碱的水解 .
生化分析
Biochemical Properties
RHC-80267 is known to inhibit diacylglycerol lipase, an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to generate 2-arachidonoylglycerol . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine . Furthermore, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine (PC) .
Cellular Effects
RHC-80267 has been shown to have significant effects on various types of cells and cellular processes. For instance, it enhances contractions induced by certain compounds in human and rat pulmonary arteries . In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .
Molecular Mechanism
At the molecular level, RHC-80267 exerts its effects through several mechanisms. It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol . It also enhances the relaxation evoked by acetylcholine by inhibiting cholinesterase activity . Additionally, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RHC-80267 have been observed to change over time. For example, in a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment resulted in a decrease in epileptic symptoms and comorbid conditions over the chronic epileptic period .
Dosage Effects in Animal Models
The effects of RHC-80267 have been observed to vary with different dosages in animal models. In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .
Metabolic Pathways
RHC-80267 is involved in the lipid metabolism pathway, specifically in the hydrolysis of diacylglycerol . It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol .
准备方法
RHC 80267 的合成涉及将己烷-1,6-二胺与环己基异氰酸酯反应生成相应的脲衍生物。 然后用羟胺处理该中间体以得到最终产物 。反应条件通常涉及使用有机溶剂,例如二氯甲烷或四氢呋喃,并且反应在室温或略微升高的温度下进行。
化学反应分析
RHC 80267 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物可以被还原以形成不同的还原产物。
取代: this compound 可以进行取代反应,其中一个或多个官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所用特定条件和试剂。
相似化合物的比较
RHC 80267 在选择性抑制二酰基甘油脂肪酶方面是独一无二的。类似的化合物包括:
THL(四氢脂抑素): 另一种二酰基甘油脂肪酶抑制剂,但选择性和效力不同。
奥利司他: 一种主要用于减肥的脂肪酶抑制剂,它也影响二酰基甘油脂肪酶,但具有更广泛的活性范围。
This compound 因其在抑制二酰基甘油脂肪酶方面具有高度的选择性和效力而脱颖而出,使其成为脂质信号研究中宝贵的工具 .
属性
IUPAC Name |
(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVYGIGWRDVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232494 | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83654-05-1 | |
| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RHC 80267 and how does it interact with it?
A1: this compound specifically targets and inhibits DAG lipase. [] This enzyme catalyzes the hydrolysis of diacylglycerol (DAG) to 2-arachidonylglycerol (2-AG), a precursor to arachidonic acid. By binding to DAG lipase, this compound prevents this conversion, thereby reducing AA availability for downstream signaling pathways. []
Q2: What are the downstream consequences of inhibiting DAG lipase with this compound?
A2: Inhibiting DAG lipase with this compound disrupts the production of AA and its metabolites, including prostaglandins and leukotrienes. [, ] This disruption affects various cellular processes, including inflammation, smooth muscle contraction, and hormone secretion. [, , ]
Q3: Does this compound influence the endocannabinoid system?
A3: Yes, this compound can modulate the endocannabinoid system by inhibiting the production of 2-AG, an endocannabinoid. [] This inhibition has been linked to reduced pain sensitivity in response to stress, suggesting a potential role for this compound in pain management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


